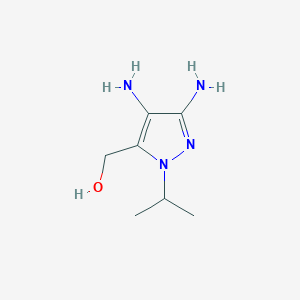
4,5-difenil-1,3-dihidroimidazol-2-ona
Descripción general
Descripción
2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl- is a heterocyclic compound that belongs to the imidazole family. This compound is characterized by its unique structure, which includes a five-membered ring containing two nitrogen atoms. The presence of phenyl groups at the 4 and 5 positions of the ring enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Aplicaciones Científicas De Investigación
2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl- has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry . In biology and medicine, it is used in the development of pharmaceuticals, including antimicrobial and anticancer agents . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
In industry, 2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl- is used in the production of dyes, pigments, and other functional materials. Its stability and reactivity make it suitable for use in various industrial processes, including catalysis and material science .
Mecanismo De Acción
Target of Action
Imidazole derivatives, a class of compounds to which this compound belongs, are known to have a broad range of biological activities . They are key components in functional molecules used in various applications .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Imidazole derivatives have been reported to affect a variety of biochemical pathways . For instance, some imidazole derivatives have been found to inhibit α-glucosidase, an enzyme that breaks down carbohydrates into glucose . This inhibition can lead to decreased postprandial blood glucose levels, which is beneficial in the management of diabetes .
Result of Action
Imidazole derivatives have been reported to exhibit a variety of biological activities, including antibacterial, antifungal, anti-inflammatory, and antidiabetic effects . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.
Análisis Bioquímico
Biochemical Properties
Imidazole derivatives are known to interact with various enzymes and proteins . For instance, some imidazole derivatives have been found to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism
Cellular Effects
Imidazole derivatives have been shown to influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Imidazole derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Métodos De Preparación
The synthesis of 2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl- can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through the addition of the nickel catalyst to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole compound . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial production of this compound typically involves large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents for substitution reactions .
Oxidation: The compound can be oxidized to form imidazole N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction of the compound can yield imidazole derivatives with different substituents at the nitrogen atoms.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include a range of substituted imidazole derivatives.
Comparación Con Compuestos Similares
2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl- can be compared with other imidazole derivatives, such as 1,3-dihydro-2H-imidazol-2-one and 4,5-diphenyl-1H-imidazole . While these compounds share a similar core structure, the presence of different substituents can significantly impact their reactivity and applications. For example, the diphenyl groups in 2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl- enhance its stability and make it more suitable for certain industrial applications .
Similar compounds include:
- 1,3-dihydro-2H-imidazol-2-one
- 4,5-diphenyl-1H-imidazole
- 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one
These compounds can be used in similar applications but may offer different advantages depending on the specific requirements of the research or industrial process.
Propiedades
IUPAC Name |
4,5-diphenyl-1,3-dihydroimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c18-15-16-13(11-7-3-1-4-8-11)14(17-15)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWYWGRTWUVTEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=O)N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30982744 | |
| Record name | 4,5-Diphenyl-1H-imidazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30982744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
642-36-4 | |
| Record name | 642-36-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28032 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-Diphenyl-1H-imidazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30982744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dihydro-4,5-diphenyl-2H-imidazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the role of 4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one in the reaction between isocyanides and dialkyl acetylenedicarboxylates?
A1: The research articles [, ] indicate that 4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one acts as a catalyst in the reaction between isocyanides and dialkyl acetylenedicarboxylates. While the exact mechanism is not fully elucidated within these articles, its presence is crucial for the formation of 5H-imidazo[2,1-b][1,3]oxazine derivatives. This suggests that the compound likely facilitates a key step in the reaction pathway, enabling the formation of the desired heterocyclic product.
Q2: Are there any details about the reaction conditions or yields in the synthesis of 5H-imidazo[2,1-b][1,3]oxazine derivatives?
A2: Unfortunately, the provided abstracts [, ] do not provide specific details about reaction conditions such as temperature, solvent, or reaction time. Similarly, information regarding the yields of 5H-imidazo[2,1-b][1,3]oxazine derivatives obtained using this synthetic method is not available in the abstracts. Further investigation into the full text of the articles would be necessary to obtain these details.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(E)-2-quinolin-4-ylethenyl]aniline](/img/structure/B180966.png)

![4-[(E)-2-quinolin-8-ylethenyl]aniline](/img/structure/B180969.png)
![4-[(E)-2-quinolin-7-ylethenyl]aniline](/img/structure/B180970.png)








